7-Nitroquinoline
Overview
Description
7-Nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₂. It is characterized by a quinoline ring system substituted with a nitro group at the seventh position. This compound appears as yellow needle-like crystals with a strong odor and is poorly soluble in water but soluble in organic solvents such as alcohols and ketones . This compound is widely used in chemical synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinoline can be achieved through various methods, including traditional and green synthetic approaches. Some common methods include:
Nitration of Quinoline: This involves the direct nitration of quinoline using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to promote the nitration reaction, offering a faster and more efficient synthesis route compared to conventional methods.
Solvent-Free Reactions: Utilizing solid acid catalysts such as montmorillonite K-10, the nitration can be performed under solvent-free conditions, making the process more environmentally friendly.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of recyclable catalysts and green solvents is becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced.
Nucleophilic Addition: The nitro group can participate in nucleophilic addition reactions, forming σH-complexes with nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Electrophilic Substitution: Halogens (chlorine, bromine) with appropriate catalysts.
Nucleophilic Addition: Nucleophiles such as benzyl carbanions.
Major Products:
Reduction: 7-Aminoquinoline.
Electrophilic Substitution: Halogenated quinoline derivatives.
Nucleophilic Addition: Various substituted quinoline derivatives.
Scientific Research Applications
7-Nitroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Nitroquinoline involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of bacterial gyrases, which are essential for bacterial DNA replication. Additionally, this compound can chelate metal ions, disrupting metal-dependent enzymatic processes in bacteria . This compound may also exhibit antitumor activity by inhibiting type 2 methionine aminopeptidase, a protein involved in angiogenesis .
Comparison with Similar Compounds
7-Nitroquinoline can be compared with other nitro-substituted quinoline derivatives, such as:
- 5-Nitroquinoline
- 8-Nitroquinoline
- 5-Nitro-8-hydroxyquinoline
Uniqueness:
- Position of Nitro Group: The position of the nitro group significantly influences the chemical reactivity and biological activity of the compound. This compound, with the nitro group at the seventh position, exhibits unique reactivity patterns compared to its isomers.
- Applications: While all nitroquinolines have applications in chemical synthesis and biological research, this compound is particularly noted for its use in the study of enzyme inhibition and as a precursor in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
7-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZSCXYMSXOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210198 | |
Record name | Quinoline, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-51-4 | |
Record name | 7-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitroquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX74MF3NVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.